molecular formula C23H22N6O2 B2809230 8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-05-5

8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2809230
CAS RN: 919009-05-5
M. Wt: 414.469
InChI Key: FXLRLGRANPTEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of the compound is C18H20N6O2 . It has an average mass of 352.390 Da and a monoisotopic mass of 352.164764 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H20N6O2, an average mass of 352.390 Da, and a monoisotopic mass of 352.164764 Da .

Scientific Research Applications

High-Performance Thin-Layer Chromatography Assay for Linagliptin

  • Study Focus : Development of a validated stability-indicating HPTLC method for determining Linagliptin in tablet form, highlighting the importance of chromatography in drug analysis (Rode & Tajne, 2021).

Hydantoin Derivatives in Medicinal Chemistry

  • Study Focus : Discusses the significance of hydantoin, a non-aromatic five-membered heterocycle, in drug discovery due to its biological and pharmacological activity. The synthesis of hydantoin and its potential medical applications are also covered (Shaikh et al., 2023).

Unnatural Base Pairs for Synthetic Biology

  • Study Focus : Summarizes research into developing unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology applications, highlighting the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns (Saito-Tarashima & Minakawa, 2018).

Ionic Liquid-Based Catalysts for CO2 Conversion

  • Study Focus : Reviews the tuning of IL-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, showcasing the potential of ionic liquids in catalysis and CO2 utilization (Zhang et al., 2023).

Mechanism of Action

A study found that a similar compound, CB11, mediates PPAR-dependent cell death, reactive oxygen species (ROS) production, mitochondrial membrane potential (MMP) collapse, cell cycle arrest, lactate dehydrogenase (LDH) cytotoxicity, and caspase-3 activity in human non-small-cell lung cancer (NSCLC) cells . CB11 causes cell death via ROS-mediated ATM-p53-GADD45 signalling in human NSCLC cells .

properties

IUPAC Name

6-(2-aminophenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-14-28-19-20(25-22(28)29(15)18-11-7-6-10-17(18)24)26(2)23(31)27(21(19)30)13-12-16-8-4-3-5-9-16/h3-11,14H,12-13,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLRLGRANPTEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.